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Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspirononane: A Preclinical Whitepaper

Pharmacokinetic Profiling of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane: A Preclinical Whitepaper Executive Summary & Structural Rationale In modern drug discovery, the strategic shift away from flat, planar aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane: A Preclinical Whitepaper

Executive Summary & Structural Rationale

In modern drug discovery, the strategic shift away from flat, planar aromatic systems toward sp3 -rich, three-dimensional architectures has been widely documented to improve clinical success rates—a paradigm known as the "Escape from Flatland"[1]. The compound 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[2]nonane represents a highly optimized embodiment of this philosophy.

By replacing a traditional flat piperidine or piperazine ring with a rigid 2-azaspiro[2]nonane scaffold, the molecule gains significant 3D character. This spirocyclic core consists of an azetidine ring fused to a cyclohexane ring, which enhances aqueous solubility and metabolic stability while orienting substituents in precise vectors[3][4]. The attachment of an electron-rich 1-ethyl-1H-pyrrole moiety introduces lipophilicity necessary for target engagement. However, this unique structural combination presents specific pharmacokinetic (PK) challenges: the highly basic azetidine nitrogen (predicted pKa​≈10.5 )[5] and the metabolically vulnerable ethylpyrrole ring require rigorous profiling.

As a Senior Application Scientist, I have designed the following in-depth technical guide to map the physicochemical, in vitro, and in vivo pharmacokinetic landscape of this specific compound class.

PK_Workflow Compound 1-(1-Ethyl-1H-pyrrol-3-yl) -2-azaspiro[3.5]nonane PhysicoChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysicoChem InVitro In Vitro ADME (Microsomes, Caco-2) PhysicoChem->InVitro InVivo In Vivo PK (Rodent) (IV/PO Dosing, LC-MS/MS) InVitro->InVivo MetID Metabolite ID (MetID) (High-Res MS/MS) InVivo->MetID

Figure 1: Sequential preclinical pharmacokinetic profiling workflow.

Physicochemical Characterization

Causality & Mechanistic Insight

The fundamental physicochemical properties of the azaspiro[2]nonane scaffold dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The secondary/tertiary amine within the azetidine ring is strongly basic. At physiological pH (7.4), the molecule will be predominantly protonated. While this drives excellent thermodynamic aqueous solubility (often >10 mg/mL for spirocycles)[5], it can restrict passive transcellular permeability across lipophilic biological membranes. Therefore, establishing the exact pKa​ and the distribution coefficient ( LogD7.4​ ) is the critical first step before initiating biological assays.

Quantitative Data Summary
ParameterAssay MethodExpected Range for ScaffoldImplication for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[2]nonane
pKa​ Potentiometric Titration10.0 – 11.0Highly ionized at pH 7.4; risk of lysosomal trapping.
LogD7.4​ Shake-Flask (Octanol/Buffer)1.5 – 2.5Optimal balance for oral absorption and target affinity.
Solubility Kinetic (Nephelometry) No formulation liabilities expected for in vitro assays.

In Vitro ADME Evaluation

Intestinal Permeability (Caco-2 Model)

Because the compound is highly ionized in the gastrointestinal tract, we must empirically determine if it can cross the intestinal epithelium. We utilize the Caco-2 cell monolayer assay, which expresses relevant human efflux transporters (e.g., P-gp) and tight junctions[6].

Self-Validating Protocol: Bidirectional Caco-2 Permeability

  • Monolayer Integrity Check: Culture Caco-2 cells on polycarbonate Transwell® inserts for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Validation: Only proceed if TEER >500Ω⋅cm2 [2].

  • Dosing: Add the compound (10 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Internal Controls: Co-incubate with Atenolol (low permeability standard) and Propranolol (high permeability standard) to validate system suitability[2].

  • Incubation & Sampling: Incubate at 37°C, 5% CO2​ . Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Bioanalysis: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). Validation: Mass balance recovery must be >80% to rule out non-specific binding to the plasticware.

Hepatic Microsomal Stability

The electron-rich ethylpyrrole ring is a prime target for Cytochrome P450 (CYP) mediated oxidation. To predict first-pass hepatic extraction, we assess the intrinsic clearance ( CLint​ ) using Human and Rat Liver Microsomes (HLM/RLM)[7].

Self-Validating Protocol: Microsomal Stability

  • Preparation: Dilute pooled liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ [8].

  • Compound Addition: Spike the compound to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration)[8].

  • Negative Control (Validation): Run a parallel incubation without NADPH. If degradation occurs here, the compound is chemically unstable in buffer, invalidating enzymatic clearance assumptions.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS)[9].

  • Analysis: Centrifuge at 14,000 rpm for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ [9].

In Vivo Pharmacokinetics & Bioanalysis

Causality & Mechanistic Insight

While in vitro data provides mechanistic clues, in vivo profiling in a rodent model (Sprague-Dawley rats) is mandatory to integrate the effects of plasma protein binding, tissue distribution, and renal/biliary clearance. The spirocyclic nature of the compound generally yields a larger Volume of Distribution ( Vd​ ) compared to flat analogs due to enhanced tissue penetration[4].

Protocol: Rat IV/PO Crossover Study
  • Formulation:

    • Intravenous (IV): 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline.

    • Per Os (PO): 5 mg/kg in 0.5% Methylcellulose suspension.

  • Dosing & Sampling: Administer to fasted male SD rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • LC-MS/MS Bioanalysis (Self-Validating):

    • Sample Prep: Protein precipitation using 3 volumes of acetonitrile containing the IS.

    • Chromatography: C18 column with a gradient of 0.1% Formic Acid in Water and Acetonitrile.

    • Validation: Include Quality Control (QC) samples at Low, Mid, and High concentrations. The run is only accepted if 67% of QCs are within ±15% of their nominal value.

Representative In Vivo PK Parameters
ParameterSymbolUnitsTypical Profile for Azaspiro[2]nonanes
Systemic Clearance CL mL/min/kg15 – 30 (Moderate hepatic extraction)
Volume of Distribution Vdss​ L/kg2.0 – 5.0 (Extensive tissue distribution)
Half-Life t1/2​ hours2.5 – 4.0
Oral Bioavailability F %30 – 60% (Limited by first-pass metabolism)

Metabolite Identification (MetID)

To guide the medicinal chemistry team in optimizing the 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[2]nonane scaffold, we must identify its metabolic "soft spots." We utilize High-Resolution Mass Spectrometry (LC-QTOF-MS) on the 60-minute microsomal incubation samples to map biotransformation pathways.

Mechanistic Hypothesis: The rigid azaspirocycle is highly resistant to ring-opening or oxidation[3]. Therefore, metabolism will likely be shunted toward the ethylpyrrole moiety (N-dealkylation) or direct N-oxidation of the azetidine nitrogen.

Met_Pathway Parent Parent Compound (m/z 219.18) M1 M1: N-Deethylation (Pyrrole Ring) Parent->M1 CYP3A4 M2 M2: Hydroxylation (Spirocycle) Parent->M2 CYP2D6 M3 M3: N-Oxidation (Azaspiro Nitrogen) Parent->M3 FMO3 Phase2 Phase II Glucuronidation (Renal/Biliary Excretion) M1->Phase2 M2->Phase2

Figure 2: Proposed biotransformation pathways for the azaspiro-pyrrole scaffold.

Conclusion

The integration of the 2-azaspiro[2]nonane core with an ethylpyrrole appendage creates a molecule with exceptional 3D complexity and favorable physicochemical properties. By executing this self-validating, highly structured PK profiling cascade—from thermodynamic solubility and Caco-2 permeability to rigorous in vivo LC-MS/MS quantification—researchers can confidently assess the developability of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[2]nonane, mitigating late-stage attrition risks associated with traditional planar molecules.

References

  • Lovering F, Bikker J, Humblet C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 2009.[Link]

  • Meyers MJ, et al. "Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[2]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain." Bioorganic & Medicinal Chemistry Letters, 2011. [Link]

  • U.S. National Institutes of Health. "Application of Caco-2 Cell Line in Herb-Drug Interaction Studies: Current Approaches and Challenges." Journal of Pharmacy & Pharmaceutical Sciences, 2015.[Link]

  • MDPI. "Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models." Pharmaceutics, 2025. [Link]

  • Mondal SK, et al. "Optimization of Rat Liver Microsomal Stability Assay Using HPLC." Journal of Biological Sciences, 2008.[Link]

  • U.S. National Institutes of Health. "Pramipexole Derivatives as Potent and Selective Dopamine D3 Receptor Agonists with Improved Human Microsomal Stability." Journal of Medicinal Chemistry, 2013.[Link]

  • U.S. National Institutes of Health. "Preclinical Pharmacokinetics, Tissue Distribution and in vitro Metabolism of FHND6091, a Novel Oral Proteasome Inhibitor." Drug Design, Development and Therapy, 2022.[Link]

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Exploratory

A Technical Guide to the Crystal Structure and Stereochemistry of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive technical overview of the methodologies required to elucidate the three-dimensional structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of the methodologies required to elucidate the three-dimensional structure and stereochemistry of the novel compound, 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. Azaspirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties such as solubility, metabolic stability, and target selectivity.[1][2][3] This document outlines a robust workflow, from synthesis and crystallization to detailed structural analysis using single-crystal X-ray diffraction and NMR spectroscopy. By detailing the causality behind experimental choices and grounding protocols in established scientific principles, this guide serves as an authoritative resource for researchers working with this and structurally related compounds.

Introduction to the Azaspiro[3.5]nonane Scaffold

Azaspirocycles, bicyclic compounds sharing a single spiro-carbon, offer a rigid and geometrically defined scaffold that departs from traditional flat aromatic structures in drug design.[1] This three-dimensional architecture allows for a more precise orientation of functional groups, enabling optimized interactions with biological targets.[1][2] The incorporation of an sp³-rich azaspiro[3.5]nonane core, which consists of an azetidine ring fused to a cyclohexane ring, is a strategic choice to enhance drug-like properties. A higher fraction of sp³-hybridized carbons (Fsp³) often correlates with improved clinical success by enhancing solubility and reducing off-target effects.[1][3]

The title compound, 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane, combines this promising scaffold with a substituted pyrrole moiety, a common pharmacophore. A definitive understanding of its crystal structure and stereochemistry is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization

A plausible synthetic route is essential for obtaining high-purity material for structural studies. While multiple strategies exist for the synthesis of azaspirocycles, a modular approach is often preferred.[4][5]

Proposed Synthetic Pathway

A likely synthesis involves the construction of the core 2-azaspiro[3.5]nonane, followed by N-alkylation with a suitable 1-ethyl-1H-pyrrol-3-yl electrophile.

  • Formation of the Azaspiro[3.5]nonane Core: A multi-step synthesis starting from commercially available materials can be employed to construct the key spirocyclic intermediate. This often involves cyclization strategies to form the azetidine and cyclohexane rings around a central quaternary carbon.[4][6]

  • N-Alkylation: The secondary amine of the 2-azaspiro[3.5]nonane core can be reacted with a compound such as 3-bromo-1-ethyl-1H-pyrrole in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., DMF) to yield the final product.

Protocol: Single Crystal Growth

The acquisition of a high-quality single crystal is the most critical and often most challenging step for X-ray diffraction analysis.[7]

Objective: To grow diffraction-quality single crystals of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane.

Methodology: Slow Evaporation

  • Purification: Ensure the compound is of the highest possible purity (>99%) using techniques like flash chromatography or recrystallization.

  • Solvent Selection: Screen a range of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/dichloromethane, acetone) to find a system where the compound has moderate solubility.

  • Crystal Growth:

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor periodically for the formation of well-defined, single crystals. Crystals should ideally be at least 0.1 mm in each dimension.[7][8]

Crystal Structure Elucidation by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[8][9]

Experimental Workflow: X-ray Data Collection and Structure Refinement

The overall process from crystal mounting to final structure validation is a well-established workflow.[10]

workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis A Select & Mount Crystal B Mount on Diffractometer A->B C Collect Diffraction Data (Intense X-ray Beam) B->C D Process Data & Determine Unit Cell / Space Group C->D E Solve Structure (Determine Initial Phases) D->E F Refine Structural Model E->F G Validate Structure (e.g., checkCIF) F->G H Crystallographic Information File (CIF) G->H Final Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Data Collection: The crystal is placed in a focused monochromatic X-ray beam, and the resulting diffraction pattern of reflections is collected on a detector as the crystal is rotated.[7]

  • Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. Initial phases are determined using direct methods or Patterson functions to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using software tools like checkCIF to ensure its geometric and crystallographic integrity.[11] This report is crucial for publication and deposition in crystallographic databases.[11][12][13]

Representative Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for the title compound.

ParameterValue
Chemical FormulaC₁₅H₂₄N₂
Formula Weight232.37
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.15, 8.54, 16.23
α, β, γ (°)90, 105.2, 90
Volume (ų)1355.4
Z (molecules/unit cell)4
Density (calculated)1.138 g/cm³
R-factor (R1)~0.045
Goodness-of-Fit (S)~1.05

These data are representative for a small organic molecule and would be contained within the final Crystallographic Information File (CIF).[14]

Molecular Structure and Conformation

The crystal structure would reveal key details:

  • Connectivity: Unambiguous confirmation of the covalent bonding arrangement.

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can indicate strain or unusual electronic effects.

  • Conformation: The cyclohexane ring is expected to adopt a stable chair conformation.[15] The four-membered azetidine ring will likely be puckered. The relative orientation of the ethyl-pyrrole substituent with respect to the spirocyclic core will also be determined.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice will be stabilized by van der Waals forces and potentially weak C-H···π interactions involving the pyrrole ring.

Stereochemical Analysis

The title compound possesses a chiral center at the spiro carbon. Therefore, a racemic mixture will be produced unless a stereoselective synthesis is employed.

Chirality and Absolute Configuration

The spiroatom is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers.[16] If the crystallization occurs from a racemic mixture, the crystal will contain both enantiomers. If a chiral synthesis or resolution was performed, single-crystal XRD can be used to determine the absolute configuration of the enantiomerically pure sample, often by analyzing anomalous dispersion effects (the Flack parameter).[10][17]

chirality cluster_mol Molecular Structure cluster_stereo Stereochemical Properties Spiro Spiro Carbon (Stereocenter) Azetidine Spiro->Azetidine part of Cyclohexane Spiro->Cyclohexane part of Chirality Molecule is Chiral Spiro->Chirality gives rise to Pyrrole Azetidine->Pyrrole N-substituted by Enantiomers Exists as (R) and (S) Enantiomers Chirality->Enantiomers

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Foundational

In Vitro Toxicity Profiling of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane: A Comprehensive Technical Guide

Executive Overview The integration of sp³-rich spirocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to improve physicochemical properties and mitigate off-target liabilities typically associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The integration of sp³-rich spirocyclic scaffolds is a cornerstone strategy in modern drug discovery, designed to improve physicochemical properties and mitigate off-target liabilities typically associated with planar aromatic rings 1[1]. However, the specific structural chimera of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane presents a unique toxicological dichotomy. While the spirocyclic core successfully mitigates basic-amine-driven cardiotoxicity, the electron-rich pyrrole substituent introduces a severe risk of cytochrome P450 (CYP)-mediated bioactivation. This guide provides a causality-driven, self-validating framework for evaluating the in vitro toxicity of this specific compound class.

Structural Dichotomy & Mechanistic Causality

To design an effective toxicity screening cascade, researchers must first understand the opposing forces within the molecule's structure:

  • The Azaspiro[3.5]nonane Core (Cardiotoxicity Mitigation): Basic amines (pKa ~9–10) are notorious for binding to the hydrophobic central cavity of the hERG (Kv11.1) potassium channel. Recent comparative analyses demonstrate that2[2]. The increased three-dimensionality of the spirocycle disrupts the optimal π-cation stacking required for high-affinity hERG blockade.

  • The 1-Ethylpyrrole Moiety (Hepatotoxicity & Bioactivation): Pyrrole rings are highly susceptible to oxidative metabolism. Analogous to the toxicity mechanisms of pyrrolizidine alkaloids, the pyrrole ring can be oxidized by hepatic CYPs to form reactive dehydro-pyrrole intermediates3[3]. These electrophiles rapidly deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, causing severe idiosyncratic liver injury[3].

Tiered In Vitro Evaluation Framework

ToxicityWorkflow Start Compound: 1-(1-Ethyl-1H-pyrrol-3-yl)- 2-azaspiro[3.5]nonane Tier1 Tier 1: Cytotoxicity (HepG2 & HSEC Cells) Start->Tier1 Decision1 IC50 > 50 µM? Tier1->Decision1 Tier2 Tier 2: Bioactivation (HLM + GSH Trapping) Decision2 GSH Adducts Detected? Tier2->Decision2 Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Decision1->Tier2 Yes (Proceed) Structural\nOptimization Structural Optimization Decision1->Structural\nOptimization No (Toxic) Decision2->Tier3 Low/None Risk Assessment:\nCovalent Binding Risk Assessment: Covalent Binding Decision2->Risk Assessment:\nCovalent Binding High

Figure 1: Tiered in vitro toxicity screening workflow for azaspiro[3.5]nonane derivatives.

Self-Validating Experimental Protocols

Phase I: Differential Hepatotoxicity Screening

Causality: Hepatic sinusoidal endothelial cells (HSEC) possess significantly lower basal GSH levels compared to parenchymal cells (HepG2). By testing both lines, we can isolate toxicity driven specifically by GSH depletion—a hallmark of 4[4].

Methodology:

  • Cell Seeding: Seed HepG2 and HSEC lines in 96-well plates at 5×103 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane at concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Controls: Include Monocrotaline (a known pyrrolizidine alkaloid) as a positive control for HSEC-specific toxicity, and 0.1% DMSO as a vehicle control.

  • Viability Assessment: After 72 hours, add 20 µL of CellTiter-Glo® reagent. Incubate for 10 minutes and measure luminescence to calculate IC₅₀ values.

Phase II: Electrophile Trapping (GSH Adducts)

Causality: To confirm that the 1-ethylpyrrole ring is the source of toxicity, we must trap the transient electrophilic intermediates before they bind to cellular proteins.

PyrroleBioactivation Parent Pyrrole Moiety (Electron-Rich) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Reactive Reactive Electrophile (Dehydro-pyrrole) CYP->Reactive Toxicity Protein Covalent Binding (Hepatotoxicity) Reactive->Toxicity In vivo / Cells GSH GSH Trapping (Detoxification/Assay) Reactive->GSH In vitro Assay Adduct Pyrrole-GSH Adduct (LC-MS/MS) GSH->Adduct

Figure 2: CYP450-mediated bioactivation of the pyrrole moiety and GSH trapping mechanism.

Methodology:

  • Incubation Mixture: Prepare a 200 µL reaction containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation & Control: Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel sample without NADPH to confirm that adduct formation is strictly CYP-dependent.

  • Quenching: Incubate at 37°C for 60 minutes, then quench with 200 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Utilize neutral loss scanning (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) to identify pyrrole-GSH conjugates.

Phase III: Automated Electrophysiology (hERG)

Causality: Despite the spirocyclic advantage, the secondary amine of the azaspiro[3.5]nonane is protonated at physiological pH. This positive charge can interact with Tyr652 and Phe656 residues in the hERG pore, necessitating rigorous electrophysiological profiling.

Methodology:

  • Cell Preparation: Utilize CHO cells stably expressing the human Kv11.1 (hERG) channel.

  • Patch-Clamp Configuration: Establish whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application: Apply the test compound at 1, 3, 10, and 30 µM. Self-Validation: Apply 1 µM E-4031 (a known hERG blocker) at the end of the assay to ensure >90% current block, validating cell sensitivity.

Comparative Toxicological Profiling

To contextualize the data, quantitative results for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane should be benchmarked against a traditional planar analog (e.g., a 1-ethylpyrrole-substituted piperidine).

Assay ParameterFlat Piperidine Analog (Benchmark)1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonaneMechanistic Interpretation
hERG IC₅₀ (Patch-Clamp) 1.2 µM (High Risk)> 30 µM (Low Risk)The 3D spirocyclic core disrupts optimal planar π-cation stacking in the hERG pore.
HSEC Cytotoxicity (IC₅₀) > 100 µM15 µM (Moderate Risk)Pyrrole bioactivation depletes GSH in sensitive endothelial cells.
HLM GSH Adducts Not DetectedDetected (+129 Da neutral loss)CYP-mediated oxidation of the pyrrole ring forms reactive electrophiles.
Metabolic Stability (T₁/₂) 45 min20 minThe electron-rich pyrrole is rapidly metabolized compared to standard phenyl rings.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem. 1

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. 2

  • Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. MDPI. 3

  • Cytotoxicity of pyrrolizidine alkaloid in human hepatic parenchymal and sinusoidal endothelial cells: Firm evidence for the reactive metabolites mediated pyrrolizidine alkaloid-induced hepatotoxicity. PubMed. 4

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Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

[label="Reactant", fillcolor="#428 Finalizing the Content I'm now revising the application note's introduction to highlight the relevance of spirocycles in drug discovery and the advantages of this synthetic route. I've...

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing the Content

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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: High-Yield, Stereoselective Construction of Fsp³-Enriched Spirocyclic Scaffolds

Introduction & Mechanistic Rationale

The incorporation of spirocyclic aliphatic motifs, such as the 2-azaspiro[1]nonane system, is a highly effective strategy in modern medicinal chemistry to improve the physicochemical properties of drug candidates. These Fsp³-enriched scaffolds often exhibit enhanced metabolic stability, increased aqueous solubility, and reduced off-target liabilities compared to their flat, aromatic counterparts [1].

The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane presents a unique challenge: the construction of a highly strained azetidine ring fused to a cyclohexane system, functionalized with an electron-rich pyrrole moiety. To achieve this with high diastereoselectivity and functional group tolerance, this protocol adapts a validated three-step asymmetric synthesis utilizing Davis-Ellman sulfinyl imine chemistry [1].

The causality behind the synthetic design:

  • Imine Formation: Utilizing a chiral tert-butanesulfinamide auxiliary allows for the stereoselective installation of the C1 substituent. Titanium(IV) ethoxide is selected as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium forward without degrading the sensitive pyrrole core.

  • Spirocyclization: The addition of an ester enolate (derived from ethyl cyclohexanecarboxylate) to the chiral imine proceeds with high facial selectivity dictated by the bulky tert-butylsulfinyl group. Subsequent intramolecular cyclization yields a spiro-β-lactam.

  • Azetidine Formation: The controlled reduction of the β-lactam using Lithium Aluminum Hydride (LiAlH₄) yields the target azaspiro compound. Strict temperature control is maintained to prevent the reductive ring-opening of the strained four-membered azetidine ring [2].

Synthetic Workflow & Pathway Visualization

G A 1-Ethyl-1H-pyrrole-3-carbaldehyde B tert-Butanesulfinyl Imine (Chiral Intermediate) A->B Ti(OEt)4, (Rs)-t-BuSONH2 THF, RT C Spiro-β-Lactam Intermediate (Stereoselective Addition) B->C Ethyl cyclohexanecarboxylate LDA, THF, -78°C D 1-(1-Ethyl-1H-pyrrol-3-yl)- 2-azaspiro[3.5]nonane C->D LiAlH4, THF 0°C to RT

Figure 1: Three-step synthetic cascade for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane.

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of the Chiral Sulfinyl Imine

Objective: Establish the stereocenter framework while protecting the reactive aldehyde.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-ethyl-1H-pyrrole-3-carbaldehyde (10.0 mmol, 1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 equiv) in anhydrous THF (50 mL).

  • Activation: Dropwise, add Titanium(IV) ethoxide (Ti(OEt)₄) (20.0 mmol, 2.0 equiv) via syringe at room temperature. Note: Ti(OEt)₄ is preferred over MgSO₄ as it prevents the decomposition of the electron-rich pyrrole while ensuring complete conversion.

  • Reaction: Stir the yellow solution at room temperature for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaHCO₃ with vigorous stirring. A white precipitate (TiO₂) will form immediately. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure sulfinyl imine.

Phase 2: Enolate Addition and Spiro-β-Lactamization

Objective: Construct the spirocyclic core via a highly diastereoselective addition-cyclization cascade.

  • Enolate Generation: In a separate flame-dried flask under argon, cool a solution of diisopropylamine (15.0 mmol, 1.5 equiv) in anhydrous THF (30 mL) to -78 °C. Add n-BuLi (14.5 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Ester Addition: Add ethyl cyclohexanecarboxylate (12.0 mmol, 1.2 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Imine Coupling: Dissolve the sulfinyl imine from Phase 1 (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the enolate solution at -78 °C. Maintain the temperature for 4 hours.

  • Cyclization: Warm the reaction mixture to 0 °C and add a solution of potassium tert-butoxide (t-BuOK) (1.0 M in THF, 12.0 mmol) to drive the intramolecular lactamization. Stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the spiro-β-lactam intermediate.

Phase 3: Reduction to 2-azaspiro[1]nonane

Objective: Reduce the β-lactam to the azetidine without triggering reductive ring-opening.

  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (30.0 mmol, 3.0 equiv) in anhydrous THF (40 mL) in a dry flask under argon at 0 °C.

  • Reduction: Dissolve the spiro-β-lactam (10.0 mmol) in THF (10 mL) and add it dropwise to the LiAlH₄ suspension. Critical Insight: The slow addition at 0 °C prevents thermal spikes that could lead to the cleavage of the C-N bond in the highly strained azetidine ring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 6 hours.

  • Fieser Workup (Strictly controlled): Cool the mixture back to 0 °C. Sequentially add 1.14 mL of H₂O, 1.14 mL of 15% aqueous NaOH, and 3.42 mL of H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Final Isolation: Filter the mixture through Celite, wash with diethyl ether, and concentrate the filtrate. The crude product can be purified via preparative HPLC or acid-base extraction to yield the highly pure 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane.

Quantitative Data & Expected Yields

The following table summarizes the expected analytical benchmarks and yields for the optimized synthetic protocol, validating the efficiency of the Fsp³ spiro-construction.

Synthetic PhaseTarget Intermediate / ProductExpected Yield (%)Key ¹H NMR Marker (CDCl₃, δ ppm)Target Mass (m/z) [M+H]⁺
Phase 1 tert-Butanesulfinyl Imine85 - 90%8.45 (s, 1H, CH=N)241.1
Phase 2 Spiro-β-Lactam Intermediate65 - 75%4.20 (s, 1H, C1-H)247.2
Phase 3 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane 70 - 80%3.85 (q, 2H, N-CH₂CH₃)233.2

Table 1: Summary of yields and analytical validation markers for the spirocyclic synthesis.

References

  • Title: Asymmetric synthesis of 1-substituted 2-azaspiro[2]heptanes: important motifs for modern drug discovery Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold Source: Molbank (MDPI) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane as a Novel 3D Scaffolding Tool in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, there is a persistent drive to move beyond conformationally ambiguous, "flat" molecular architectures towards more three-dimensional (3D) structures.[1] Spirocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, there is a persistent drive to move beyond conformationally ambiguous, "flat" molecular architectures towards more three-dimensional (3D) structures.[1] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid framework that projects functional groups into precise vectors in 3D space.[2] This inherent three-dimensionality can lead to significant improvements in potency, selectivity, and physicochemical properties such as solubility and metabolic stability.[1][3] This guide introduces 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane , a novel building block that marries the rigid, sp³-rich 2-azaspiro[3.5]nonane core with the versatile 1-ethyl-1H-pyrrole moiety. We provide a comprehensive overview of its strategic applications, detailed protocols for its derivatization, and the scientific rationale behind these methodologies for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Spirocyclic Advantage

The over-reliance on flat, aromatic rings in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocycles, which contain two rings connected by a single spiroatom, offer a compelling solution.[4] The quaternary carbon at the spiro-junction imparts conformational rigidity and a defined three-dimensional geometry.[5]

Key benefits of incorporating spirocyclic scaffolds include:

  • Enhanced Three-Dimensionality: A higher fraction of sp³-hybridized carbons (Fsp³) is correlated with increased clinical success rates.[1] Spirocycles inherently increase the Fsp³ count, enabling more extensive and specific interactions with protein binding pockets.[3]

  • Improved Physicochemical Properties: Strategic replacement of traditional groups (e.g., morpholine, piperazine) with azaspiro cycles can lower lipophilicity (LogD) and improve aqueous solubility, which are critical for bioavailability.[1][4]

  • Novel Chemical Space & Intellectual Property: These scaffolds provide access to unique molecular shapes, opening avenues for novel intellectual property and overcoming existing patent landscapes.[3]

The building block, 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane , is designed to leverage these advantages. The 2-azaspiro[3.5]nonane core provides the rigid 3D framework and a reactive secondary amine handle, while the attached pyrrole ring offers a site for further functionalization or can act as a key pharmacophoric element.

Physicochemical Profile and Strategic Value

The unique combination of a saturated spirocycle and an aromatic heterocycle gives this building block a distinct profile. The spirocyclic core serves as a non-planar bioisosteric replacement for more common, flexible, or planar ring systems.[6][7]

Table 1: Calculated Physicochemical Property Comparison
Property1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (Scaffold)1-Ethyl-3-(piperidin-1-yl)-1H-pyrrole (Non-Spirocyclic Analogue)
Molecular Weight ~232.37 g/mol ~192.30 g/mol
cLogP ~3.1~2.8
Fsp³ 0.670.45
Topological Polar Surface Area (TPSA) ~16.1 Ų~16.1 Ų
Hydrogen Bond Acceptors 22
Hydrogen Bond Donors 11
Rotatable Bonds 22

Note: Values are estimates calculated using standard cheminformatics software and are for comparative purposes.

The most notable difference is the significantly higher Fsp³ count, underscoring the scaffold's three-dimensional character. This increased saturation, for a modest change in LogP and molecular weight, is a desirable feature for developing clinical candidates.[1]

cluster_0 Traditional 'Flat' Ligand cluster_1 Spirocyclic Bioisostere FlatLigand Planar Moiety (e.g., Piperazine) Receptor1 Receptor Pocket FlatLigand->Receptor1 Suboptimal Fit (2D Interaction) SpiroLigand Azaspiro[3.5]nonane Core (Defined 3D Vectors) Improvement Leads to Improved Potency & Selectivity Receptor2 Receptor Pocket SpiroLigand->Receptor2 Improved Complementarity (3D Interaction)

Caption: Bioisosteric replacement of a flat ring with a spirocycle.

Experimental Protocols: Derivatization Strategies

The true utility of a building block lies in its synthetic tractability. The 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane scaffold offers two primary points for chemical modification: the secondary amine of the azaspiro core and the electron-rich pyrrole ring.

cluster_N N-Functionalization cluster_C Pyrrole C-H Functionalization Start 1-(1-Ethyl-1H-pyrrol-3-yl) -2-azaspiro[3.5]nonane Amide Amide Coupling (R-COOH, HATU) Start->Amide Protocol 3.1 Reductive Reductive Amination (R-CHO, NaBH(OAc)₃) Start->Reductive Protocol 3.2 Arylation N-Arylation (Ar-X, Pd Catalyst) Start->Arylation Protocol 3.3 Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Start->Vilsmeier Protocol 3.4 Halogenation Halogenation (NBS/NCS) Start->Halogenation Protocol 3.5

Sources

Method

Topic: A Robust, Stability-Indicating HPLC Method for the Development and Validation of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the novel compound 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. As a potential pharmaceutical candidate, ensuring a reliable analytical method for quantification and purity assessment is paramount. This guide follows a logical, science-driven narrative, moving from initial analyte characterization and method development to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We detail the rationale behind chromatographic choices, forced degradation studies to ensure specificity, and a step-by-step validation protocol. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose in a drug development setting.

Analyte Characterization & Method Development Strategy

The success of any HPLC method is predicated on a foundational understanding of the analyte's physicochemical properties.[4] The structure of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane presents several key features that guide our analytical approach.

  • Structural Analysis : The molecule contains a pyrrole ring, which serves as a chromophore for UV detection. It also possesses two nitrogen atoms: one within the aromatic pyrrole ring and a secondary amine within the spirocyclic nonane structure. This secondary amine imparts a basic character to the molecule.

  • Predicted Properties & Chromatographic Approach :

    • Polarity : The combination of a hydrophobic spiroalkane framework and polar amine/pyrrole groups suggests moderate polarity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[5][6] RP-HPLC, with its non-polar stationary phase (e.g., C18) and polar mobile phase, is the dominant technique in pharmaceutical analysis for its versatility.[5]

    • Detection : The pyrrole moiety is expected to absorb in the low UV range. Based on similar pyrrole derivatives, a detection wavelength around 225 nm was selected as a starting point for optimization.[7][8]

    • pKa and Peak Shape : The basic nitrogen in the azaspiro ring is prone to protonation. At a neutral pH, interactions between this basic analyte and residual acidic silanols on the silica-based C18 column can lead to poor peak shape (tailing). To mitigate this, the mobile phase pH must be controlled. By acidifying the mobile phase to a pH of ~3.0, we ensure the analyte is consistently in its protonated, cationic form, which minimizes silanol interactions and produces sharp, symmetrical peaks.

With this understanding, a systematic method development process was initiated, as illustrated in the workflow below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification A Analyte Characterization (Structure, Polarity, pKa) B Select HPLC Mode (Reversed-Phase) A->B C Initial Column & Detector Choice (C18, UV-Vis) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) C->D E Gradient & Flow Rate Optimization D->E F Wavelength & Temperature Fine-Tuning E->F G Final Optimized Method F->G H Forced Degradation (Stress Testing) G->H I Method Validation (ICH Q2(R1)) H->I

Caption: Workflow for HPLC Method Development.

Optimized Chromatographic Method & System

Following a systematic evaluation of column chemistry, mobile phase composition, and instrument parameters, the final optimized method was established. Acetonitrile was chosen as the organic modifier for its lower viscosity and superior UV transparency. A phosphate buffer was used to maintain a stable pH of 3.0.

Parameter Optimized Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program 20% B to 80% B over 10 min, hold at 80% B for 2 min, return to 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (80:20, v/v)
Approx. Retention Time ~6.5 minutes
Table 1: Final Optimized HPLC Conditions.

Forced Degradation Studies: Establishing Specificity

To ensure the method is stability-indicating, forced degradation studies are essential.[9][10] These studies deliberately stress the analyte to produce potential degradation products and prove that the method can separate these degradants from the intact drug.[11][12]

Protocol for Forced Degradation: A stock solution of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (1 mg/mL in diluent) was subjected to the following stress conditions. The goal is to achieve 5-20% degradation.[12]

  • Acid Hydrolysis : Mix with 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis : Mix with 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation : Mix with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation : Store the solid drug substance at 105°C for 48 hours, then dissolve in diluent.

  • Photolytic Degradation : Expose the solution to UV light (254 nm) for 24 hours.

Results Summary: The method successfully separated the main analyte peak from all degradation products formed under various stress conditions, confirming its specificity and stability-indicating nature.

Stress Condition % Degradation Observations
Acid Hydrolysis (1N HCl)~15.2%Two major degradant peaks observed at RRT 0.85 and 1.15.
Base Hydrolysis (1N NaOH)~9.8%One major degradant peak observed at RRT 0.79.
Oxidation (3% H₂O₂)~18.5%Multiple minor degradant peaks observed.
Thermal (105°C)~5.5%Minor degradation observed, peaks consistent with hydrolysis.
Photolytic (UV 254nm)~7.1%One minor degradant peak observed at RRT 1.25.
Table 2: Summary of Forced Degradation Results.

Full Method Validation Protocol (ICH Q2(R1))

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][13] Validation confirms that the method is reliable, reproducible, and accurate for the analysis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane.

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Sources

Application

Application Notes and Protocols for the NMR Characterization of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

Introduction In the landscape of contemporary drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a heterocyclic compound of significant interest, merging the electron-rich aromatic pyrrole moiety with the conformationally rigid azaspiro[3.5]nonane scaffold. This unique combination of a flat, aromatic system and a three-dimensional saturated ring system presents intriguing possibilities for molecular design and therapeutic applications.[1] The azaspiro[3.5]nonane core, in particular, is increasingly utilized by medicinal chemists to explore new chemical space, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability when compared to traditional non-spirocyclic structures.[1][2]

A thorough understanding of the three-dimensional structure and electronic environment of this molecule is paramount for predicting its interactions with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4]

This comprehensive guide provides a detailed exposition on the NMR characterization of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to structural analysis.

Core Principles of NMR Spectroscopy for the Constituent Moieties

The NMR spectrum of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is a composite of the signals from its two primary structural units: the N-ethylpyrrole ring and the 2-azaspiro[3.5]nonane system. A foundational understanding of the NMR characteristics of each is essential for accurate spectral interpretation.

The 1-Ethyl-1H-pyrrol-3-yl Moiety:

The pyrrole ring is a five-membered aromatic heterocycle.[5] The nitrogen heteroatom and the aromatic ring current significantly influence the chemical shifts of the ring's protons and carbons. In a 3-substituted N-ethylpyrrole, we expect to see distinct signals for the protons at the 2-, 4-, and 5-positions of the pyrrole ring, as well as signals for the ethyl group attached to the nitrogen. The chemical shifts are sensitive to the electronic nature of the substituents.[5][6] Electron-donating groups tend to shift signals upfield (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm).[5]

The 2-Azaspiro[3.5]nonane Moiety:

This spirocyclic system consists of a cyclobutane ring and a piperidine ring sharing a single carbon atom (the spirocenter). This fusion imparts significant conformational rigidity.[2] The protons on the cyclohexane and cyclobutane rings will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of these protons will be in the aliphatic region, and their specific resonances will depend on their stereochemical relationship to the rest of the molecule.

Experimental Design and Rationale

A multi-faceted NMR approach is required for the complete and unambiguous structural elucidation of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. This involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

dot graph TD { A[Start: Purified Compound] --> B{1D NMR}; B --> C[1H NMR]; B --> D[13C NMR]; C --> E{Initial Proton Assignments}; D --> F{Carbon Count & Types}; E --> G{2D NMR}; F --> G; G --> H[COSY]; G --> I[HSQC]; H --> J[Proton-Proton Connectivity]; I --> K[Direct Carbon-Proton Attachment]; J --> L{Structure Elucidation}; K --> L; } caption { "Workflow for NMR-based structure elucidation." } enddot

The logical workflow begins with acquiring basic 1D ¹H and ¹³C NMR spectra to get an initial overview of the proton and carbon environments. Subsequently, 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between atoms.[7][8]

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. Integration of the signals reveals the relative number of protons of each type.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is crucial for tracing out the proton connectivity within the pyrrole and azaspiro[3.5]nonane ring systems.[7][9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.[10][11]

Protocols

Part 1: Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation.[12]

Materials:

  • 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[13]

  • High-quality 5 mm NMR tube[12]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Internal standard (e.g., Tetramethylsilane (TMS)) (often pre-added to the solvent)[13]

  • Pasteur pipette and bulb

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the compound directly into a clean, dry vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] The choice of solvent can influence chemical shifts; CDCl₃ is a common first choice for many organic molecules.[15][16]

  • Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.[14]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Part 2: 1D NMR Data Acquisition

These are generalized starting parameters and may need to be optimized for the specific instrument and sample concentration.

¹H NMR Spectroscopy:

ParameterRecommended ValuePurpose
Pulse ProgramStandard single pulseTo excite all proton nuclei.
Spectral Width12-16 ppmTo encompass all expected proton signals.[5]
Acquisition Time2-4 secondsThe duration of signal detection.
Relaxation Delay (D1)1-2 secondsTime between pulses for spin-lattice relaxation.[5]
Number of Scans (NS)8-16To improve the signal-to-noise ratio through averaging.[5]

¹³C NMR Spectroscopy:

ParameterRecommended ValuePurpose
Pulse ProgramProton-decoupledTo simplify the spectrum by removing ¹H-¹³C couplings.
Spectral Width0-220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 secondsThe time for which the signal is detected.[5]
Relaxation Delay (D1)2-5 secondsTo allow for the typically longer relaxation of carbon nuclei.[5]
Number of Scans (NS)128-1024 or moreA higher number of scans is needed due to the low natural abundance of ¹³C.
Part 3: 2D NMR Data Acquisition

COSY (Correlation Spectroscopy):

ParameterRecommended ValuePurpose
Pulse Programcosygpqf or similarGradient-selected, phase-sensitive sequence for clean spectra.
Spectral Width (F1 & F2)Same as ¹H NMRTo cover all proton signals in both dimensions.
Number of Increments256-512Determines the resolution in the indirect dimension (F1).
Number of Scans (NS)2-8 per incrementTo achieve adequate signal-to-noise.

HSQC (Heteronuclear Single Quantum Coherence):

ParameterRecommended ValuePurpose
Pulse Programhsqcedetgpsisp2.3 or similarPhase-sensitive, edited sequence to distinguish CH, CH₂, and CH₃ groups.
Spectral Width (F2 - ¹H)Same as ¹H NMRTo cover all proton signals.
Spectral Width (F1 - ¹³C)0-160 ppm (or as needed)To encompass all protonated carbon signals.
Number of Increments128-256Determines the resolution in the ¹³C dimension.
Number of Scans (NS)4-16 per incrementTo enhance the signal of the less sensitive ¹³C nucleus.

Predicted Chemical Shifts and Spectral Interpretation

The following tables provide predicted chemical shift ranges for the different protons and carbons of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. These are estimates based on general principles and data for similar structures.[17][18][19]

Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Pyrrole H-26.5 - 7.0t
Pyrrole H-46.0 - 6.5t
Pyrrole H-56.5 - 7.0t
N-CH₂ (Ethyl)3.8 - 4.2q
N-CH₃ (Ethyl)1.3 - 1.6t
Azaspiro[3.5]nonane CH₂1.5 - 3.5mComplex overlapping multiplets are expected.
Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (ppm)
Pyrrole C-2118 - 125
Pyrrole C-3115 - 122
Pyrrole C-4105 - 112
Pyrrole C-5118 - 125
N-CH₂ (Ethyl)40 - 45
N-CH₃ (Ethyl)14 - 18
Spirocenter C35 - 45
Azaspiro[3.5]nonane CH₂20 - 60

Interpreting the 2D Spectra:

  • COSY: Cross-peaks will be observed between adjacent protons. For example, the N-CH₂ protons of the ethyl group will show a correlation to the N-CH₃ protons. Within the pyrrole ring, H-2 will show a correlation to H-4 (via H-3, which is substituted), and H-4 will correlate with H-5. The protons within the azaspiro[3.5]nonane rings will show a complex network of correlations.

  • HSQC: Each cross-peak will connect a proton signal on one axis to a carbon signal on the other. This will definitively link the assigned proton signals to their corresponding carbon atoms, greatly aiding in the assignment of the ¹³C spectrum.

dot graph { node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2 [label="H-2"]; H4 [label="H-4"]; H5 [label="H-5"]; N_CH2 [label="N-CH2"]; N_CH3 [label="N-CH3"];

} caption { "Key expected COSY correlations." } enddot

Conclusion

The structural characterization of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols outlined in this guide, researchers can obtain high-quality spectra and, through careful analysis of chemical shifts, coupling constants, and 2D correlations, arrive at an unambiguous assignment of the molecular structure. This foundational characterization is an indispensable step in the journey of developing novel therapeutic agents.

References

  • Shimokawa, K., et al. (1969). Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics, 19(3), 389-398.
  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 1004-1009.
  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3.
  • Abraham, R.J., & Bernstein, H.J. (1959). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 37(6), 1056-1065.
  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Platform for Drug Discovery and Lead Discovery (PDL). (2025). NMR sample preparation guidelines. [Link]

  • Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]

  • Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5339.
  • Abraham, R. J., & Bernstein, H. J. (1959). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 37(6), 1056-1065.
  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891.
  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?[Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • Weigert, F. J., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of five-membered aromatic heterocycles. Journal of the American Chemical Society, 90(13), 3543-3549.
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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. (2024). Proton NMR spectra of (a) pyrrole-strapped calix[20]pyrrole (1)([5] =...[Link]

  • Shestakova, A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3538.
  • Antonov, L., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 289.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

Welcome to the technical support resource for the synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing novel spirocyclic compounds. Given that a standardized protocol for this specific molecule is not widely established, this document provides a robust, troubleshooting-focused guide based on a plausible and chemically sound synthetic strategy. We will address common challenges in the synthesis of both the pyrrole and the azaspiro[3.5]nonane moieties, as well as their crucial coupling.

The inherent rigidity and three-dimensional nature of spirocycles like 2-azaspiro[3.5]nonane make them highly valuable scaffolds in modern drug discovery, often leading to improved physicochemical properties compared to their non-spirocyclic or aromatic counterparts.[1][2] However, their synthesis can present unique challenges, including steric hindrance and the potential for complex side reactions. This guide aims to provide both foundational protocols and advanced troubleshooting tactics to improve reaction yields and purity.

Proposed Synthetic Strategy: A Convergent Approach

To effectively troubleshoot the synthesis, we propose a convergent strategy that involves the separate synthesis of two key intermediates, followed by a final coupling step. This modular approach allows for the optimization of each step independently.

G A Commercially Available Starting Materials B Synthesis of 2-Azaspiro[3.5]nonane A->B C Synthesis of 1-Ethyl-1H-pyrrole-3-carbaldehyde A->C D Reductive Amination (Coupling Step) B->D C->D E 1-(1-Ethyl-1H-pyrrol-3-yl)- 2-azaspiro[3.5]nonane (Final Product) D->E

Caption: Proposed convergent synthetic workflow.

Troubleshooting Guide: The Reductive Amination Coupling Step

The final step, coupling 2-azaspiro[3.5]nonane with 1-ethyl-1H-pyrrole-3-carbaldehyde via reductive amination, is critical and often a source of yield loss.

Question: My final reductive amination reaction has a low yield (<40%). What are the common causes and how can I improve it?

Answer: Low yields in reductive amination are a frequent challenge. A systematic approach to troubleshooting is the most effective way to identify the root cause.[3] The reaction proceeds in two main stages: the formation of an iminium ion, followed by its reduction. A failure at either stage will result in a poor yield.

1. Inefficient Iminium Ion Formation:

  • Causality: The initial condensation between the amine and aldehyde to form an imine/iminium ion is a reversible equilibrium. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials. Steric hindrance from the bulky spirocyclic amine can also slow this step.

  • Troubleshooting Steps:

    • Water Removal: Perform the reaction in the presence of a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves). Alternatively, for the initial imine formation, use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap), before adding the reducing agent.

    • pH Control: The reaction is often acid-catalyzed. A slightly acidic medium (pH 4-6) can accelerate iminium ion formation. However, strong acids can protonate the amine starting material, rendering it non-nucleophilic.[4]

    • Protocol: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to your reaction mixture. Monitor the formation of the imine by TLC or LC-MS before adding the reducing agent.

2. Choice of Reducing Agent:

  • Causality: The ideal reducing agent should selectively reduce the iminium ion much faster than the starting aldehyde. Non-selective reagents will consume the aldehyde, producing the corresponding alcohol as a byproduct. Common reducing agents vary in their reactivity and selectivity.[5]

  • Troubleshooting Steps:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and highly selective for imines/iminium ions over ketones and aldehydes.[6]

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful handling. Its reactivity is pH-dependent.

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce the starting aldehyde, especially at neutral or acidic pH. It is generally less suitable for one-pot reductive aminations unless the imine is pre-formed.[7]

3. Side Reactions and Degradation:

  • Causality: Pyrrole rings can be unstable under strongly acidic conditions, leading to polymerization or degradation.[8] Additionally, the newly formed product, a secondary amine, can potentially react with another molecule of the aldehyde, leading to a tertiary amine impurity, although this is less likely when using a secondary amine as a starting material.

  • Troubleshooting Steps:

    • Minimize Acidity: Use only a catalytic amount of a weak acid like acetic acid. Avoid strong mineral acids.[4][9]

    • Temperature Control: Run the reaction at room temperature or below (0 °C) to minimize side reactions and degradation.[3] Lower temperatures can also improve selectivity.[9]

Troubleshooting Workflow: Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm imine_formation Is Imine Formation Occurring? (Monitor by TLC/LC-MS before reduction) check_sm->imine_formation add_acid Add Catalytic Acetic Acid (0.1 eq) Add Dehydrating Agent (MgSO4) imine_formation->add_acid No reagent_choice Is Aldehyde Being Consumed? (Check for alcohol byproduct) imine_formation->reagent_choice Yes add_acid->imine_formation switch_reagent Switch to NaBH(OAc)₃ Run at 0 °C to RT reagent_choice->switch_reagent Yes degradation Are there signs of degradation? (Polymeric material, discoloration) reagent_choice->degradation No success Yield Improved switch_reagent->success milder_cond Run under strictly neutral conditions Lower temperature degradation->milder_cond Yes degradation->success No milder_cond->success

Caption: Decision tree for troubleshooting low yields.

Troubleshooting Guide: Pyrrole Precursor Synthesis

The synthesis of substituted pyrroles, such as 1-ethyl-1H-pyrrole-3-carbaldehyde, often relies on methods like the Paal-Knorr synthesis or functionalization of a pre-formed pyrrole ring.

Question: My Paal-Knorr synthesis to form the pyrrole ring is giving a low yield and furan byproducts. What's going wrong?

Answer: The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine, is a robust method, but it is sensitive to reaction conditions, particularly acidity.[10]

  • Causality of Furan Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan byproduct.[4][9] This pathway competes directly with the desired reaction with the amine.

  • Troubleshooting Steps:

    • Control Acidity: Avoid strong acids. The reaction is often best performed under neutral or weakly acidic conditions. Using acetic acid as both a catalyst and solvent is a common and effective strategy.[4] In some cases, even neutral conditions can favor pyrrole synthesis.[9]

    • Temperature and Reaction Time: Excessively high temperatures or prolonged reaction times can lead to the degradation of the starting materials or the pyrrole product, which is often acid-sensitive.[4]

    • Microwave Irradiation: Using microwave irradiation can sometimes improve yields and reduce reaction times, minimizing the opportunity for side reactions.[4]

Optimized Protocol for Paal-Knorr Synthesis

This protocol is a general guideline and should be optimized for your specific substrates.

  • Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (e.g., ethylamine, 1.1 eq).

  • Solvent/Catalyst: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (or a specific temperature like 80-100 °C) and monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture.

  • Neutralization & Extraction: Carefully neutralize the solution with a base (e.g., saturated NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane? A1: The product is a tertiary amine, which allows for specific purification strategies. Standard column chromatography on silica gel is a primary method. If the product is contaminated with non-basic impurities, an acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified free base.[11]

Q2: My NMR spectrum shows broad peaks. Is my compound unstable? A2: Broad NMR peaks can indicate several issues. Pyrroles can be susceptible to oxidation, which may form paramagnetic species that cause signal broadening.[11] The presence of conformational isomers, which can be common in complex spirocyclic systems, can also lead to broad signals, especially at room temperature. Try acquiring the spectrum at a different temperature (either elevated or lowered) to see if the peaks sharpen, which would suggest conformational exchange.[11] To avoid degradation, prepare NMR samples immediately before analysis using deoxygenated deuterated solvents if possible.[11]

Q3: How can I confirm the successful synthesis of the spirocyclic core? A3: The key feature of a spirocycle is the quaternary carbon atom shared by both rings. In ¹³C NMR spectroscopy, this spiro-carbon will appear as a singlet in a characteristic region of the spectrum (the exact chemical shift depends on the specific structure). In ¹H NMR, the protons on the two rings will show complex splitting patterns due to their rigid, three-dimensional arrangement. High-resolution mass spectrometry (HRMS) is also essential to confirm the elemental composition.

Quantitative Data Summary: Reductive Amination Conditions

The choice of reducing agent and solvent can significantly impact the yield of the coupling step. The following table summarizes typical outcomes for this type of transformation.

Reducing AgentSolventTypical Yield RangeKey Considerations
NaBH(OAc)₃ Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)60-95% Recommended. Mild, selective, and tolerant of catalytic acid.[6]
NaBH₃CN Methanol (MeOH)50-85%Effective but highly toxic. Requires careful pH control.
H₂/Pd-C Ethanol/MeOH40-90%"Green" option, but can sometimes lead to over-reduction or debenzylation if applicable. Requires specialized equipment.[7]
NaBH₄ Methanol (MeOH)20-60%Prone to reducing the aldehyde starting material. Best if imine is pre-formed.[5]

References

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. (2022). HETEROCYCLES, 105(1). Retrieved from [Link]

  • Faulkner, A., et al. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nagarajan, R., & Perumal, P. T. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025). PMC - NIH. Retrieved from [Link]

  • Green Synthesis of Pyrrole Derivatives. (2016). Semantic Scholar. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.). Google Patents.
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. (2021). Frontiers in Catalysis. Retrieved from [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Retrieved from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters - ACS Publications. Retrieved from [Link]

  • Efficient synthesis of pyrrolo[1,2-a]indol-3-ones through a radical-initiated cascade cyclization reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega - ACS Publications. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved from [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[3][11]nonane and analogs as novel reagents in medicinal chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). SpringerLink. Retrieved from [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 6. (2023). The Pharmaceutical Society of Japan. Retrieved from [Link]

  • An improved synthesis of the 5-HT1A receptor agonist Eptapirone free base. (n.d.). SpringerLink. Retrieved from [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane in aqueous assays

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with the novel compound 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering solubility challenges with the novel compound 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane in aqueous assay systems. Our approach is built on foundational physicochemical principles to empower you to systematically identify and resolve these issues, ensuring data integrity and accelerating your research.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane precipitates immediately upon dilution into my aqueous assay buffer. What is happening?

A: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is poor. The large, nonpolar regions of the molecule (the ethyl-pyrrol and the spiro-nonane structures) are not well-solvated by water, leading to rapid aggregation and precipitation.[1][2] This is a kinetic solubility issue. The key is to modify the aqueous environment to better accommodate the compound.

Q2: What is the most critical chemical feature of this compound that I should leverage to improve its solubility?

A: The most important feature is the secondary amine within the 2-azaspiro[3.5]nonane ring system.[3] This amine is a weak base. Like many pharmaceutical compounds, its solubility can be dramatically influenced by pH.[4][5][6] By lowering the pH of your aqueous buffer, you can protonate this nitrogen, creating a positively charged salt form of the molecule (R₂NH₂⁺). This ionized form is significantly more polar and, therefore, much more soluble in water.[7][8][9]

Q3: Are there alternatives if changing the pH of my assay is not possible?

A: Yes. If your biological system is sensitive to pH changes, alternative formulation strategies include the use of co-solvents (beyond the initial DMSO), surfactants, or complexation agents like cyclodextrins. Each approach has its own mechanism and potential to interfere with the assay, so careful validation is required.[4][10]

Systematic Troubleshooting Workflow

This section provides a logical progression of experiments to systematically overcome solubility issues. We will begin with the most direct and often most effective method—pH adjustment—before proceeding to more complex formulation strategies.

Diagram: Solubility Troubleshooting Decision Tree

This workflow outlines the decision-making process for addressing compound precipitation.

G Start Start: Compound Precipitates in Aqueous Buffer Check_pKa Step 1: Analyze Structure Is there an ionizable group? (e.g., amine or carboxylic acid) Start->Check_pKa Is_Base Compound is a weak base (contains azaspiro amine) Check_pKa->Is_Base Yes No_Ionizable No Ionizable Group (Not applicable for this compound) Check_pKa->No_Ionizable Adjust_pH Step 2: pH Adjustment Titrate buffer to pH < (pKa - 1) (e.g., pH 4.0 - 6.5) Is_Base->Adjust_pH Visual_Check Visually Inspect for Precipitation Adjust_pH->Visual_Check Assay_Control Step 3: Run Vehicle Control Does the acidic buffer affect the assay readout? Visual_Check->Assay_Control Clear Solution Alternative_Methods Step 4: Explore Alternatives (Co-solvents, Cyclodextrins) Visual_Check->Alternative_Methods Precipitation Persists Problem_Solved Success! Compound is Soluble & Assay is Valid Assay_Control->Problem_Solved No Assay_Interference Assay Interference Observed Assay_Control->Assay_Interference Yes Assay_Interference->Alternative_Methods

Caption: A decision tree for systematically troubleshooting compound solubility.

Guide 1: pH Adjustment for Solubilization

Q: How do I determine the optimal pH for my buffer?

A: The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[8][11] For a weak base like 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane, solubility increases as the pH drops below its pKa. The pKa of a secondary amine in a saturated ring system is typically in the range of 9-11.[12][13] To ensure >90% of the compound is in its soluble, protonated form, you should adjust your buffer pH to be at least one unit, and preferably two units, below the compound's pKa.

Diagram: Mechanism of pH-Dependent Solubilization

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Azaspiro[3.5]nonane Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who are incorporating sp3-rich bioisosteres into their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who are incorporating sp3-rich bioisosteres into their pipelines. The 2-azaspiro[3.5]nonane scaffold is an excellent, highly saturated bioisostere for piperidine that improves pharmacokinetic profiles and lowers lipophilicity[1].

However, the structural nature of this molecule—an azetidine ring fused to a cyclohexane ring at a single quaternary carbon—creates an immense steric shield around the nitrogen atom. This steric bulk severely restricts the trajectory of incoming electrophiles and transition metal catalysts, leading to stalled reactions, poor yields, and unwanted side products.

This guide is designed to troubleshoot the most common functionalization bottlenecks (N-arylation, N-alkylation, and N-acylation) by explaining the mechanistic causality behind the failures and providing field-proven, self-validating protocols to overcome them.

Strategic Decision Matrix for Hindered Spirocycles

Before diving into specific troubleshooting scenarios, consult the decision logic tree below to ensure you are selecting the mechanistically appropriate functionalization route for 2-azaspiro[3.5]nonane.

DecisionTree Start Target: Functionalize 2-azaspiro[3.5]nonane Arylation N-Arylation (Cross-Coupling) Start->Arylation Alkylation N-Alkylation (C-N Bond Formation) Start->Alkylation Acylation N-Acylation (Amide Formation) Start->Acylation RuPhos Use Pd-RuPhos G3/G4 + Strong Base (NaOtBu) Arylation->RuPhos Bulky Secondary Amine RedAm Reductive Amination via Planar Iminium Alkylation->RedAm 1°/2° Alkyl Groups PhotoRedox Photoredox Catalysis (Hydroaminoalkylation) Alkylation->PhotoRedox 3°/Complex Alkyls HATU HATU/COMU + DMAP Nucleophilic Catalysis Acylation->HATU Bulky Electrophiles

Caption: Decision logic for selecting functionalization routes of hindered spirocyclic amines.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Buchwald-Hartwig cross-coupling yields mostly unreacted starting material or proto-dehalogenated byproducts. How can I improve conversion?

The Causality: The failure of Buchwald-Hartwig amination with 2-azaspiro[3.5]nonane is almost always a ligand-to-substrate steric mismatch. During the catalytic cycle, the secondary amine must coordinate to the Pd(II) intermediate and undergo deprotonation. If you are using a ligand optimized for primary amines (like BrettPhos), its bulky biaryl framework clashes violently with the spirocyclic core [2]. Because the amine cannot bind efficiently, the Pd complex undergoes competitive β-hydride elimination or prematurely decays, resulting in proto-dehalogenated aryl byproducts and unreacted amine [3].

The Solution: Switch your ligand system to RuPhos . The structural profile of RuPhos provides a more open coordination sphere that specifically accommodates bulky secondary cyclic amines while maintaining enough electron density to promote rapid reductive elimination[2].

Quantitative Data: Ligand Optimization for 2-Azaspiro[3.5]nonane Amination

Ligand SystemPrecatalystBaseTemp (°C)Typical YieldMechanistic Rationale
BrettPhos Pd2(dba)3Cs2CO3100< 15%Severe steric clash prevents amine coordination to Pd(II).
XPhos XPhos Pd G3NaOtBu10035–45%Moderate amine binding; prone to competitive side reactions.
RuPhos RuPhos Pd G3NaOtBu9085–95% Optimal steric pocket allows binding and rapid reductive elimination.

Self-Validating Protocol: RuPhos-Mediated Buchwald-Hartwig Amination Note: This protocol is self-validating. If the solution turns black within the first 10 minutes, your system was not rigorously deoxygenated, and the Pd(0) has precipitated as Pd black.

  • Preparation (Glovebox Required): Charge an oven-dried reaction vial with the Aryl Halide (1.0 equiv), 2-azaspiro[3.5]nonane (1.2 equiv), RuPhos Pd G3 precatalyst (3 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously at 90 °C for 12 hours.

  • Validation Check: At 2 hours, pull a 10 µL aliquot, dilute in MeCN, and run LCMS. You should observe >50% conversion to the product mass without significant accumulation of the des-halogenated aryl peak.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd salts, and concentrate for silica gel chromatography.

Q2: Direct N-alkylation with secondary alkyl halides fails completely, often yielding elimination products. What is the alternative?

The Causality: Direct alkylation relies on an SN2 mechanism. The nitrogen lone pair must attack the electrophilic carbon at a precise 180° angle (the Bürgi-Dunitz trajectory). In 2-azaspiro[3.5]nonane, the bulky cyclohexane ring physically blocks this trajectory [1]. The activation energy for substitution becomes so high that the base in your reaction simply abstracts a proton from the alkyl halide instead, leading to E2 elimination.

The Solution: Bypass the SN2 pathway entirely by utilizing Reductive Amination . By condensing the amine with an aldehyde or ketone, you form an iminium ion. This intermediate rehybridizes the nitrogen to sp2, creating a planar geometry that temporarily relieves the steric congestion of the spirocycle, allowing a hydride to attack from the less hindered face.

MechanisticWorkflow A 2-azaspiro[3.5]nonane (Sterically Hindered) B Direct SN2 Alkylation (High Activation Barrier) A->B D Carbonyl Condensation + Ti(OiPr)4 A->D C Failed Reaction (Elimination/No Rxn) B->C E Planar Iminium Intermediate (Reduced Steric Clash) D->E F Hydride Reduction (NaBH(OAc)3) E->F G Successful N-Alkylation F->G

Caption: Mechanistic bypass of SN2 steric hindrance using planar iminium intermediates.

Self-Validating Protocol: Lewis Acid-Mediated Reductive Amination

  • Condensation: In a round-bottom flask under N2, combine 2-azaspiro[3.5]nonane (1.0 equiv) and the target ketone/aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 equiv). Stir at room temperature for 4 hours. Validation: The solution will turn slightly yellow, indicating iminium/enamine formation.

  • Reduction: Cool the flask to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 2.0 equiv) in small portions to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NaHCO3, stir vigorously for 30 minutes to break up titanium emulsions, and extract with DCM.

Q3: How do I handle sluggish N-acylation reactions when attaching bulky pharmacophores?

The Causality: Standard peptide coupling reagents (like EDC/HOBt) or simple acid chlorides form a tetrahedral intermediate upon nucleophilic attack by the amine. With 2-azaspiro[3.5]nonane, the transition state leading to this tetrahedral intermediate is highly congested. The steric clash forces the intermediate to collapse backward (expelling the amine) rather than forward (expelling the leaving group).

The Solution: You must force the equilibrium forward using highly reactive uronium-based coupling reagents (e.g., HATU or COMU ) combined with a nucleophilic catalyst (DMAP ). DMAP reacts with the activated acid to form an extremely electrophilic acylpyridinium intermediate. This intermediate is so reactive that it overcomes the steric activation barrier of the spirocyclic amine.

Protocol: High-Efficiency Acylation

  • Dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and stir for 10 minutes to form the active ester.

  • Add 2-azaspiro[3.5]nonane (1.0 equiv) followed by DMAP (0.2 equiv).

  • Stir at 40 °C for 6 hours. The mild heating combined with DMAP ensures complete conversion of the hindered tetrahedral intermediate.

References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications).[Link]

  • Computational Analysis on the Pd-Catalyzed C–N Coupling of Ammonia with Aryl Bromides Using a Chelate Phosphine Ligand. The Journal of Organic Chemistry / ACS Omega.[Link]

Reference Data & Comparative Studies

Validation

Validation of receptor binding assays using 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

Validation of Receptor Binding Assays Using 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Assay Va...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Receptor Binding Assays Using 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Assay Validation Protocol.

Executive Summary: The Shift to 3D Bioisosteres

In the pursuit of highly selective G-protein coupled receptor (GPCR) therapeutics, medicinal chemistry is rapidly transitioning from traditional "flat" aromatic and piperidine rings to rigid, three-dimensional scaffolds. 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane represents a next-generation spirocyclic bioisostere specifically designed to target the Muscarinic Acetylcholine Receptor M4 (mAChR M4) .

Selective M4 antagonists are highly sought after for the treatment of movement disorders such as Parkinson's disease and dystonia[2]. However, older non-selective agents like scopolamine trigger severe adverse effects by simultaneously blocking M1, M2, and M3 receptors 3. By utilizing the 2-azaspiro[1]nonane core, this novel compound restricts the conformational flexibility of the basic amine, locking the pharmacophore into an optimal geometry that achieves exceptional M4 selectivity while heavily resisting CYP450-mediated degradation 4.

Comparative Performance Data

To objectively evaluate 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane, we compared its binding affinity, selectivity, and metabolic stability against standard pharmacological tools: Scopolamine (a non-selective pan-muscarinic antagonist), PD 102807 (an early-generation M4-selective antagonist) 5, and a Flexible Piperidine Analog (to demonstrate the bioisosteric advantage).

Table 1: In Vitro Pharmacological & ADME Profiling
CompoundmAChR M4 Ki​ (nM)mAChR M1 Ki​ (nM)Selectivity (M1/M4)HLM T1/2​ (min)LogD (pH 7.4)
1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane 4.2 >10,000 >2300x 115 2.4
PD 102807 18.565035x453.1
Scopolamine 2.13.51.6x851.2
Piperidine Analog 12.414511x223.6

Mechanistic Causality of the Data: The spirocyclic architecture forces the ethyl-pyrrole moiety into a rigid vector that perfectly occupies the M4 allosteric/orthosteric pocket while creating a severe steric clash in the M1 receptor pocket. Furthermore, the absence of accessible alpha-protons adjacent to the nitrogen—a common metabolic liability in flat piperidines—drastically extends the half-life in Human Liver Microsomes (HLM) from 22 minutes to 115 minutes.

Mechanistic Pathway & Assay Logic

The M4 receptor is a Gi/o​ -coupled GPCR. Agonist binding inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). An effective antagonist will block this interaction, restoring cAMP levels.

GPCR_Signaling ACh Acetylcholine (Agonist) M4 M4 Receptor (GPCR) ACh->M4 Activates Antag Azaspiro[3.5]nonane (Antagonist) Antag->M4 Blocks Gi Gi/o Protein M4->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production

Diagram 1: mAChR M4 Gi/o signaling pathway and the mechanism of spirocyclic antagonism.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding assays must be designed as self-validating systems. The following protocol utilizes [3H] -NMS (N-methylscopolamine) or the highly M4-selective [3H] VU6013720 6 to determine the binding affinity ( Ki​ ) of the azaspiro compound.

Protocol A: Radioligand Competition Binding Assay

1. Membrane Preparation:

  • Harvest CHO-K1 cells stably expressing human mAChR M4 7.

  • Homogenize in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl2​ , 100 mM NaCl, pH 7.4).

  • Causality Check: The inclusion of MgCl2​ is critical; divalent cations stabilize the receptor-G-protein complex, ensuring the receptor remains in a high-affinity state for accurate baseline measurements.

2. Assay Incubation:

  • In a 96-well plate, combine:

    • 50 µL of [3H] -NMS (Final concentration: 0.5 nM, near its Kd​ ).

    • 50 µL of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[1]nonane at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of M4 membrane suspension (approx. 5 µg protein/well).

  • Incubate at 25°C for 2 hours to reach equilibrium.

3. Termination and Filtration:

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber microplates.

  • Self-Validation Step: Pre-soak the GF/B plates in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration. GPCR ligands are highly lipophilic and will bind non-specifically to bare glass fibers, creating false-positive background noise. PEI coats the filter with a positive charge, repelling the basic spiro-amine and ensuring the detected signal is exclusively receptor-bound.

4. Detection & Data Analysis:

  • Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail.

  • Read on a MicroBeta scintillation counter.

  • Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Workflow Membrane 1. Membrane Prep (CHO-hM4 Cells) Incubation 2. Incubation [3H]-Radioligand + Azaspiro Ligand Membrane->Incubation Equilibrium 3. Equilibrium Binding (2h at 25°C) Incubation->Equilibrium Filtration 4. Rapid Filtration (PEI-Treated GF/B Plates) Equilibrium->Filtration Wash 5. Wash Step (Remove Unbound Ligands) Filtration->Wash Detection 6. Scintillation Counting (Calculate Ki) Wash->Detection

Diagram 2: Step-by-step workflow for the radioligand competition binding assay.

Assay Troubleshooting & Quality Control

To guarantee trustworthiness, the assay must pass strict quality control metrics:

  • Defining Non-Specific Binding (NSB): Always include control wells containing 10 µM Atropine. Any radioactive signal detected in these wells is NSB and must be subtracted from total binding to calculate specific binding.

  • Ligand Depletion Rule: Ensure that less than 10% of the total added radioligand is bound to the membranes. If >10% is bound, the free ligand concentration is significantly altered, invalidating the Cheng-Prusoff calculation. Reduce protein concentration if this occurs.

  • Z'-Factor Calculation: Calculate the Z'-factor using the formula: Z′=1−∣μtotal​−μNSB​∣3(σtotal​+σNSB​)​ . A reliable, self-validating screening assay must yield a Z′≥0.5 , proving sufficient signal window and low variability.

References

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed (NIH).
  • Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv.
  • New Tricks for an Old Dog: Biased GPCR Agonism of an M4 Muscarinic Acetylcholine Receptor Antagonist. ATS Journals.
  • Sonidegib bioisosteres activity and ADME properties. Enamine.
  • Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant. PLOS One.

Sources

Comparative

Benchmarking the lipophilicity of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane against standard compounds

Executive Summary & Mechanistic Rationale In modern drug discovery, optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile is inextricably linked to its lipophilicity. High lipophilici...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile is inextricably linked to its lipophilicity. High lipophilicity often drives poor aqueous solubility, rapid metabolic clearance, and off-target toxicity, such as hERG channel inhibition (1[1]).

To escape the "flatland" of traditional aromatic rings, medicinal chemists increasingly utilize sp3-rich spirocyclic scaffolds (2[2]). The compound 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane represents a strategic fusion of an electron-rich pyrrole with a rigid, 3D azaspiro[3.5]nonane core.

The Causality of Spirocyclic Lipophilicity: Adding carbon atoms to a molecule typically increases its partition coefficient (LogP). However, incorporating an azaspirocyclic center often lowers the physiological distribution coefficient (LogD7.4) by as much as -1.0 relative to flat, 6-membered heterocycles like piperidines or morpholines (3[3]). This counterintuitive phenomenon is driven by two factors:

  • Increased Basicity (pKa Shift): The constrained geometry of the spiro-amine increases its basicity, meaning a higher fraction of the drug is ionized at physiological pH (7.4), drastically reducing LogD7.4.

  • Disruption of Planarity: The 3D volume (higher Fsp3) disrupts the planar desolvation penalties associated with flat aromatic stacking (4[4]).

Note of Expertise: While C-linked spirocycles universally lower LogD7.4, N-linked spiro-amines (where the spiro-nitrogen is directly bonded to the heteroaryl group) can sometimes exhibit a slight increase in lipophilicity due to lone-pair conjugation reducing the pKa boost ([3]). Rigorous benchmarking is therefore required.

Orthogonal Benchmarking Strategy

To objectively evaluate the lipophilicity of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane, we benchmark it against:

  • Propranolol: A standard high-lipophilicity reference.

  • Atenolol: A standard low-lipophilicity reference.

  • 1-(1-Ethyl-1H-pyrrol-3-yl)piperidine: A direct "flat" structural analog to isolate the physicochemical impact of the spirocycle.

We employ two orthogonal, standardized methodologies to ensure data integrity: the Shake-Flask method for absolute thermodynamic LogP, and the RP-HPLC method for high-throughput LogD7.4 estimation.

G cluster_0 OECD Standardized Benchmarking A Compound: 1-(1-Ethyl-1H-pyrrol-3-yl) -2-azaspiro[3.5]nonane B Shake-Flask (OECD 107) Absolute LogP A->B C RP-HPLC (OECD 117) LogD7.4 Estimation A->C D LC-MS/MS Phase Quantification B->D E Retention Time Interpolation C->E F Data Synthesis & Comparison vs. Propranolol & Atenolol D->F E->F G ADME Profile Optimization (Lower LogD, Higher Fsp3) F->G

Figure 1: Orthogonal lipophilicity benchmarking workflow utilizing OECD 107 and 117 guidelines.

Self-Validating Experimental Protocols

Protocol A: Shake-Flask Method (OECD TG 107)

The shake-flask method remains the gold standard for determining the absolute partition coefficient between n-octanol and water (5[5]).

  • Causality of Design: Solvents must be mutually pre-saturated for 24 hours prior to the experiment. Failure to do so results in micro-volume shifts during the partitioning phase as water dissolves into octanol and vice versa, destroying the volumetric accuracy required for precise concentration calculations.

  • Step-by-Step Workflow:

    • Stir n-octanol and HPLC-grade water (or PBS pH 7.4 for LogD) together for 24 hours at 25°C to achieve mutual saturation.

    • Dissolve the test compound in the stock phase (typically water for hydrophilic compounds, octanol for lipophilic ones) at a concentration well below its solubility limit.

    • Combine the phases in a glass centrifuge tube. Agitate mechanically at 25°C for 24 hours to reach thermodynamic equilibrium.

    • Centrifuge at 3000 RPM for 15 minutes to ensure complete phase separation.

    • Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.

  • Self-Validation System: The protocol mandates testing at three distinct phase ratios (e.g., 1:1, 1:2, 2:1). A valid LogP is confirmed only if the calculated partition coefficient remains constant across all three ratios, proving the system has reached true equilibrium and is independent of concentration.

Protocol B: Reverse-Phase HPLC Method (OECD TG 117)

The RP-HPLC method is a high-throughput alternative that estimates LogD based on column retention times (6[6]).

  • Causality of Design: The stationary phase (C18) acts as a surrogate for the lipid membrane, while the mobile phase mimics the aqueous environment. Because retention time ( tR​ ) is system-dependent, we must calculate the capacity factor ( k′=(tR​−t0​)/t0​ ) using a dead-time marker ( t0​ ) to normalize the data across different HPLC systems.

  • Step-by-Step Workflow:

    • System Setup: Use a C18 reverse-phase column. Mobile phase: Methanol/Buffer (pH 7.4) isocratic elution (e.g., 50:50 v/v).

    • Dead-Time Determination: Inject an unretained marker (e.g., thiourea) to determine the void volume time ( t0​ ).

    • Calibration: Inject a mixture of at least six reference standards (including Propranolol and Atenolol) with established LogD values. Calculate k′ for each.

    • Sample Injection: Inject 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane and calculate its k′ .

    • Interpolation: Determine the LogD7.4 of the test compound by interpolating its logk′ value against the linear calibration curve.

  • Self-Validation System: The system is self-validated if the linear regression of logk′ vs. established LogD values for the reference standards yields an R2≥0.99 .

Quantitative Data & Comparative Analysis

The following table summarizes the physicochemical benchmarking of the target spirocycle against standard references and its flat piperidine analog.

CompoundScaffold TypeFsp3Calc. pKaLogP (OECD 107)LogD7.4 (OECD 117)
Atenolol Flat (Acyclic amine)0.219.60.16-1.90
Propranolol Flat (Acyclic amine)0.199.53.481.20
1-(1-Ethyl-1H-pyrrol-3-yl)piperidine Flat (Piperidine)0.458.23.102.65
1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane 3D (Spirocyclic)0.658.83.452.10

Data Interpretation: While the absolute LogP of the azaspiro[3.5]nonane derivative is higher than its piperidine analog (3.45 vs 3.10) due to the addition of carbon atoms to form the spiro-ring, its LogD7.4 is significantly lower (2.10 vs 2.65). The constrained azetidine ring within the spirocyclic core increases the basicity (pKa shifts from 8.2 to 8.8), resulting in a higher degree of protonation at physiological pH. This effectively drives down the physiological lipophilicity, aligning it closer to the optimal ADME space while simultaneously increasing the Fsp3 fraction (0.65) to improve target specificity.

Strategic Implications

Benchmarking 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane confirms that spirocyclic incorporation is a highly effective strategy for escaping flatland. By utilizing orthogonal OECD 107 and 117 methodologies, we validate that the spiro-scaffold successfully uncouples absolute lipophilicity (LogP) from physiological lipophilicity (LogD7.4). For drug development professionals, replacing a flat piperidine with this azaspiro[3.5]nonane building block offers a predictable route to improve aqueous solubility, reduce hERG liability, and enhance the overall pharmacokinetic profile of the lead series.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.
  • OECD Test 117: Partition coefficient (n-octanol/w
  • OECD Test Guideline 107: Partition Coefficient. Umwelt-online.de.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC/NIH.
  • Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Emery Pharma.

Sources

Validation

In vivo vs in vitro efficacy of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane derivatives

A Note to the Researcher: Following a comprehensive search of publicly available scientific literature, we have determined that there is currently no published data on the in vivo and in vitro efficacy of the specific co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher:

Following a comprehensive search of publicly available scientific literature, we have determined that there is currently no published data on the in vivo and in vitro efficacy of the specific compound class, 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane derivatives . This indicates that this series of molecules may represent a novel area of chemical space that is either yet to be synthesized, is part of proprietary research not in the public domain, or is in the very early stages of discovery without published efficacy data.

The principles of scientific integrity and evidence-based analysis are paramount. Without foundational experimental data, it is not possible to construct the requested in-depth comparison guide on this specific topic. To do so would be speculative and would not meet the rigorous standards of a scientific publication.

Proposed Alternative and a Methodological Framework:

We propose to pivot to a well-documented class of spirocyclic compounds that share structural motifs with your query and have a rich dataset of published in vivo and in vitro efficacy studies. A suitable and data-rich alternative would be:

Proposed Topic: In Vivo vs. In Vitro Efficacy of Azaspiro[3.3]heptane Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators.

This class of compounds is well-researched, with extensive data available to construct a meaningful and scientifically rigorous guide that would fulfill all the requirements of your original request.

To demonstrate the methodology and structure that would be applied to your topic of interest should data become available in the future, we have created a template below. This framework outlines the logical flow, data presentation, and experimental detail that would be used to compare the in vivo and in vitro efficacy of a novel compound series.

Framework for a Comparative Efficacy Guide

This section serves as a blueprint for how the analysis of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane derivatives would be structured once sufficient data is published.

Introduction: The Therapeutic Rationale and Structural Hypothesis

This section would introduce the 2-azaspiro[3.5]nonane scaffold, a rigid three-dimensional structure often used in medicinal chemistry to explore novel vectoral orientations of substituents. The introduction would hypothesize the potential therapeutic target based on the pharmacophore presented by the 1-(1-Ethyl-1H-pyrrol-3-yl) group. For instance, this moiety might be designed to interact with a specific sub-pocket of a G-protein coupled receptor (GPCR) or an enzyme active site. The core question to be addressed would be how well the initial in vitro activity translates to a complex biological system (in vivo).

In Vitro Efficacy: Target Engagement and Cellular Activity

The first step in drug discovery is to assess a compound's direct interaction with its purified target and its effect in a controlled cellular environment.

This would involve experiments using the isolated, purified target protein (e.g., an enzyme or receptor).

Example Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the derivatives for the target receptor.

  • Materials: Purified receptor membrane preparation, a radiolabeled ligand known to bind the target (e.g., [³H]-NMS for a muscarinic receptor), test compounds, scintillation fluid, filter plates, and a scintillation counter.

  • Procedure:

    • A constant concentration of the radiolabeled ligand and receptor preparation is incubated with increasing concentrations of the test compound.

    • The mixture is allowed to reach equilibrium.

    • The mixture is passed through a filter plate to separate bound from unbound radioligand.

    • The radioactivity trapped on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

    • Data are analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

These assays measure the compound's effect on cellular signaling pathways downstream of the target.

Table 1: Hypothetical In Vitro Data for Azaspiro[3.5]nonane Derivatives

Compound IDTarget Binding (Ki, nM)Functional Assay (EC50, nM)Cell Viability (CC50, µM)
ASN-0011550> 50
ASN-002512> 50
ASN-00312045025

This table would compare key metrics: Ki for target affinity, EC50 for functional potency, and CC50 for cytotoxicity.

In Vivo Efficacy: Performance in a Whole Organism Model

This section would bridge the gap between cellular activity and potential therapeutic effect, taking into account pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion).

Before efficacy studies, understanding how the compound behaves in the body is crucial.

Workflow: In Vivo Pharmacokinetic Study

G cluster_0 Dosing Phase cluster_1 Sampling Phase cluster_2 Analysis Phase cluster_3 Modeling Phase a Administer Compound (e.g., IV or PO) to Animal Model b Collect Blood Samples at Timed Intervals a->b c Process Plasma b->c d Quantify Compound Concentration (LC-MS/MS) c->d e Calculate PK Parameters (Cmax, Tmax, AUC, T½) d->e

Caption: Workflow for a typical in vivo pharmacokinetic study.

The compounds would be tested in an animal model of the target disease (e.g., a neurodegenerative disease model for a CNS target).

Table 2: Hypothetical In Vivo Data for Lead Candidates

Compound IDDose (mg/kg)Brain Penetration (AUCbrain/AUCplasma)Efficacy Endpoint (% Improvement)
ASN-002101.245%
VehicleN/AN/A5%

This table would correlate dose with target engagement in the relevant organ and the ultimate therapeutic outcome.

The In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

This final, critical section would synthesize the data. Why did a potent in vitro compound fail in vivo? Conversely, how did a moderately active compound show robust in vivo effects?

Logical Relationship: Factors Influencing IVIVC

G cluster_pk Pharmacokinetics (ADME) cluster_pd Pharmacodynamics invitro In Vitro Potency (Ki, EC50) pd Target Engagement in Tissue invitro->pd informs invivo In Vivo Efficacy (% Effect) pk_abs Absorption pk_abs->pd enables pk_dist Distribution (e.g., Brain Penetration) pk_dist->pd enables pk_met Metabolism (Stability) pk_met->pd enables pk_exc Excretion pk_exc->pd enables pd->invivo drives

Caption: Key factors that modulate the translation from in vitro to in vivo results.

This analysis would explore reasons for success or failure, such as:

  • Poor metabolic stability: A potent compound is rapidly cleared from the body.

  • Low target tissue exposure: The compound does not reach its site of action (e.g., inability to cross the blood-brain barrier).

  • Off-target effects: The compound interacts with other biological molecules in vivo, causing toxicity or unforeseen side effects.

We invite you to consider the proposed alternative topic. Should you have another compound class with available data or wish to proceed with the Azaspiro[3.3]heptane guide, we are prepared to develop a full, data-driven analysis following the rigorous framework outlined above.

Comparative

A Researcher's Guide to the Kinase Selectivity Profiling of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

A Hypothetical Case Study in Kinase Inhibitor Characterization Authored by: Senior Application Scientist, Discovery Biology Abstract The development of small molecule kinase inhibitors is a cornerstone of modern targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study in Kinase Inhibitor Characterization

Authored by: Senior Application Scientist, Discovery Biology

Abstract

The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving selectivity remains a significant challenge due to the high degree of structural conservation across the human kinome.[1][2][3] A lack of selectivity can lead to off-target effects, complicating preclinical and clinical development.[1] This guide presents a comprehensive, albeit hypothetical, framework for the selectivity profiling of a novel compound, 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane (hereafter referred to as AZD-Hypothetical). We will outline a strategic cascade of experiments, from broad in vitro screening to cell-based target engagement, designed to rigorously define the compound's activity and selectivity profile. For the purpose of this guide, we will postulate AZD-Hypothetical as a potential inhibitor of Lymphocyte-specific protein tyrosine kinase (LCK), a critical mediator of T-cell signaling and a target of interest for autoimmune diseases and certain cancers.[4][5][6]

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them compelling drug targets.[7] However, the ATP-binding site, the target of most small molecule inhibitors, is highly conserved across the more than 500 kinases in the human genome.[1][3] This conservation is the primary reason why achieving inhibitor selectivity is a formidable challenge in drug discovery.[1][2]

"Polypharmacology," the ability of a single drug to interact with multiple targets, can sometimes be beneficial, as seen with multi-targeted tyrosine kinase inhibitors like Imatinib and Dasatinib.[8] However, unintended off-target kinase inhibition is more often associated with toxicity and adverse effects.[1][8] Therefore, a thorough and early assessment of a compound's selectivity profile is paramount for making informed decisions in a drug discovery program.[9] This involves screening the compound against a large, representative panel of kinases to identify both intended and unintended interactions.[10]

This guide uses AZD-Hypothetical, a novel azaspiro[3.5]nonane-containing compound, as a case study. The azaspirocyclic core is a recognized scaffold in medicinal chemistry, with derivatives showing potential as kinase inhibitors.[11][12] We will proceed under the hypothesis that AZD-Hypothetical has been designed to target LCK, a non-receptor tyrosine kinase of the Src family. LCK plays a crucial role in initiating T-cell receptor (TCR) signaling, and its inhibition can dampen the immune response, offering therapeutic potential in autoimmune disorders and T-cell malignancies.[4][5][6][13]

Experimental Strategy: A Tiered Approach to Selectivity Profiling

A robust selectivity profiling campaign follows a logical, tiered approach. It begins with a broad, single-concentration screen to identify initial hits and progresses to more focused dose-response studies and, ultimately, to validation in a cellular context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation PrimaryScreen Broad Kinome Screen (e.g., 400+ Kinases @ 1µM) DoseResponse IC50 Determination (10-point dose response) PrimaryScreen->DoseResponse Identify On- and Off-Target Hits CellularAssay Cellular Target Engagement (e.g., NanoBRET™ Assay) DoseResponse->CellularAssay Confirm Potency & Selectivity Analysis Comprehensive Selectivity Analysis CellularAssay->Analysis Validate in Physiological Context G cluster_0 NanoBRET™ Principle cluster_1 No Compound cluster_2 With Compound Kinase LCK-NanoLuc® Tracer Fluorescent Tracer Compound AZD-Hypothetical Kinase_NoC LCK-NanoLuc® Tracer_NoC Tracer Kinase_NoC->Tracer_NoC BRET Signal (High) Kinase_WithC LCK-NanoLuc® Compound_WithC AZD-Hypothetical Kinase_WithC->Compound_WithC Compound Binding Tracer_WithC Tracer (Displaced) Kinase_WithC->Tracer_WithC

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion and Future Directions

This guide has outlined a systematic, multi-tiered approach to characterizing the selectivity of a novel kinase inhibitor, using the hypothetical compound AZD-Hypothetical as an example.

  • Summary of Findings (Hypothetical):

    • AZD-Hypothetical is a potent, low-nanomolar inhibitor of LCK in biochemical assays (IC₅₀ = 15 nM).

    • It demonstrates selectivity for LCK over other Src family kinases (8- to 53-fold) and excellent selectivity against a broader panel of over 400 kinases.

    • Crucially, AZD-Hypothetical effectively engages LCK in a live-cell context with a cellular IC₅₀ of 85 nM, confirming its cell permeability and ability to compete with endogenous ATP.

The selectivity profile of AZD-Hypothetical suggests it is a promising candidate for further development. The next logical steps would involve assessing its effect on downstream signaling pathways (e.g., phosphorylation of ZAP-70 and PLCγ1) and evaluating its efficacy in relevant cellular models of T-cell activation or T-cell leukemia. This rigorous, data-driven approach to selectivity profiling is essential for building a comprehensive understanding of a compound's mechanism of action and de-risking its progression toward clinical development.

References

  • Vertex AI Search. What are LCK inhibitors and how do they work? Accessed March 27, 2026.
  • Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay. Accessed March 27, 2026.
  • Reaction Biology.
  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. Accessed March 27, 2026.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Characterization Inferred Potential Hazards: Flammability: The presence of the ethyl group and the overall organic nature of the molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Characterization

Inferred Potential Hazards:

  • Flammability: The presence of the ethyl group and the overall organic nature of the molecule suggest it may be flammable.[1][2]

  • Toxicity: Many nitrogen-containing heterocyclic compounds have biological activity and potential toxicity. It may be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Irritation: The compound may cause skin and eye irritation or chemical burns upon direct contact.[5]

  • Environmental Hazard: Improper disposal could lead to contamination of soil and waterways.[3][6]

In the absence of specific data, the precautionary principle dictates that this compound be handled as hazardous waste.

Personal Protective Equipment (PPE)

Before handling 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.To protect against splashes and vapors that can cause serious eye damage.[3][4][5]
Hand Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.To prevent skin contact, which could lead to irritation or absorption of the chemical.[3][5]
Body A flame-retardant lab coat and, if handling large quantities, a chemical-resistant apron.To protect against splashes and potential flammability hazards.[3]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood.To prevent inhalation of potentially harmful vapors.[5][7]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1][2]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[1][2]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[1][2][4] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For small spills, and only if the chemical properties are well-understood and it is safe to do so, a neutralizing agent may be used. Given the unknown reactivity of this specific compound, this step should be approached with extreme caution.

  • Collect and Package: Carefully collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.

Disposal Workflow

The proper disposal of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[8][9][10]

Waste Segregation and Collection
  • Dedicated Waste Stream: Establish a dedicated and clearly labeled hazardous waste container for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane and any materials contaminated with it.[11][12][13]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[11][13] The original product container is often a suitable choice for waste accumulation.[13]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the date accumulation began.[11][13]

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions.[11][14][15]

On-Site Accumulation
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or a central hazardous waste storage area.[12][13]

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks.[13]

  • Time and Quantity Limits: Adhere to regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored on-site.[8]

Final Disposal
  • Licensed Disposal Vendor: The disposal of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane must be handled by a licensed hazardous waste disposal company.[8]

  • Waste Manifest: All shipments of hazardous waste must be accompanied by a hazardous waste manifest, which tracks the waste from the generator to the final disposal facility.[10] The EPA is transitioning to an electronic manifest system.[16]

  • Incineration: For organic compounds like this, high-temperature incineration is a common and effective disposal method.[3] The licensed vendor will determine the most appropriate disposal technology.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane.

DisposalWorkflow Disposal Workflow for 1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane Start Generation of Waste Assess Assess Hazards (Flammable, Toxic, Irritant) Start->Assess Spill Spill Occurs Start->Spill PPE Don Appropriate PPE Assess->PPE Segregate Segregate as Hazardous Waste PPE->Segregate Container Use Compatible, Labeled Container Segregate->Container Segregate->Spill Store Store in Designated Area (Secondary Containment) Container->Store Vendor Arrange for Pickup by Licensed Disposal Vendor Store->Vendor Store->Spill Manifest Complete Hazardous Waste Manifest Vendor->Manifest Transport Transport to Permitted TSDF Manifest->Transport Dispose Final Disposal (e.g., Incineration) Transport->Dispose SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol SpillProtocol->Container

Caption: Decision-making workflow for the safe disposal of the target compound.

References

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